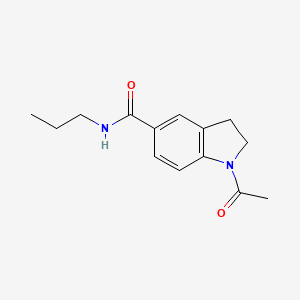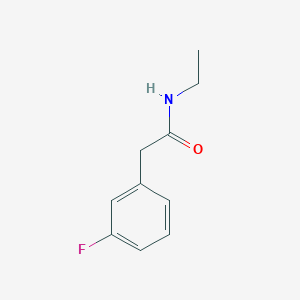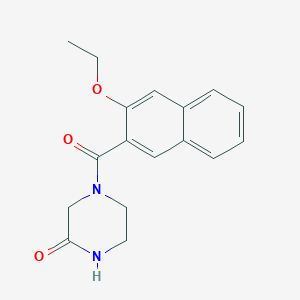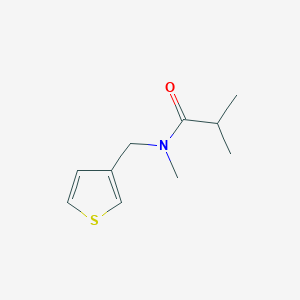
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. TMA-2 was first synthesized by a chemist named Sasha Shulgin in the 1960s, and it has since gained popularity among researchers for its potential applications in scientific research.
Wirkmechanismus
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is thought to act primarily on the 5-HT2A receptor, which is a subtype of the serotonin receptor. By binding to this receptor, N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide can activate a cascade of signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. This can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide are not well understood, but it is believed to have similar effects to other psychedelic compounds such as LSD and psilocybin. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a long half-life, which means that its effects can be studied over an extended period of time. However, one limitation is that N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential role in neuroscience research, particularly in the study of neural plasticity and the mechanisms of learning and memory. Additionally, further studies are needed to better understand the biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide and its potential risks and benefits.
Synthesemethoden
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide involves the reaction of 2,4-dimethoxyphenylacetone with thiophen-3-ylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This can lead to altered perception, mood, and cognition.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)10(12)11(3)6-9-4-5-13-7-9/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHEGXESFQGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


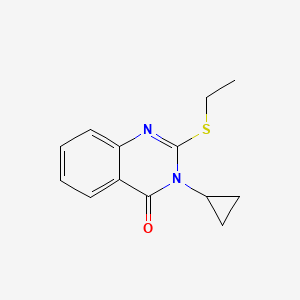

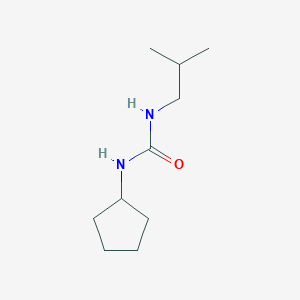
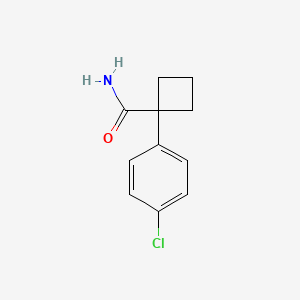
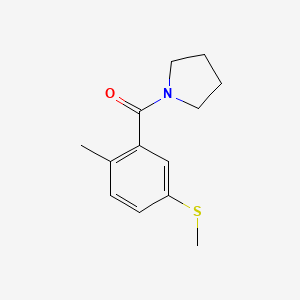


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
